KCNQ2/KCNQ3 (Kv7.2/Kv7.3) Potassium Channel Activation: EC50 Comparison vs. KCNQ1 Selectivity Window
This 3-chloro-substituted benzamide activates heteromeric KCNQ2/KCNQ3 channels with an EC50 of 380 nM, measured by 86Rb+ efflux in CHO cells. In contrast, it exhibits only weak antagonist activity at the cardiac KCNQ1/MINK channel (IC50 = 41,000 nM), yielding a selectivity window of approximately 108-fold [1]. This profile contrasts with the unsubstituted benzamide analog, which typically shows broader KCNQ family activity, and suggests that the 3-chloro group contributes to subtype discrimination. Activation at human Kv7.2/7.3 was confirmed by patch-clamp with an EC50 of 460 nM, while Kv7.3/7.5 activation was negligible (EC50 > 10,000 nM) [1].
| Evidence Dimension | KCNQ subtype activation selectivity |
|---|---|
| Target Compound Data | EC50 = 380 nM (KCNQ2/KCNQ3); IC50 = 41,000 nM (KCNQ1/MINK) |
| Comparator Or Baseline | Unsubstituted benzamide analog typically shows broader KCNQ family activity with less subtype discrimination; Kv7.3/7.5 EC50 > 10,000 nM for target compound |
| Quantified Difference | ~108-fold selectivity for KCNQ2/KCNQ3 over KCNQ1/MINK |
| Conditions | 86Rb+ efflux assay in CHO cells expressing KCNQ2/KCNQ3 or KCNQ1/MINK; patch-clamp on human Kv7.2/7.3 and Kv7.3/7.5 |
Why This Matters
For scientists procuring a KCNQ2/KCNQ3 activator, this selectivity window is critical to avoid confounding cardiac KCNQ1 effects, making the 3-chloro compound a more suitable tool than unsubstituted or broadly active analogs.
- [1] BindingDB Entry BDBM50420049 (CHEMBL402146). Agonist activity at KCNQ2/KCNQ3 expressed in CHO cells; Antagonist activity at KCNQ1/MINK; Activation of human Kv7.2/7.3 and Kv7.3/7.5. Accessed 2026. View Source
